1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]
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Overview
Description
N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA is a complex organic compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.27264 . This compound is characterized by the presence of two chlorophenyl groups and a urea linkage, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The process generally includes:
Reaction of 4-chloroaniline with phosgene: to form 4-chlorophenyl isocyanate.
Condensation of 4-chlorophenyl isocyanate with 3-amino-4-chlorophenylurea: under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted ureas, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-(3-chlorophenyl)urea
- N-(3-{[(4-chloroanilino)carbonyl]amino}-2-naphthyl)-N’-(4-chlorophenyl)urea
Uniqueness
N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA is unique due to its specific substitution pattern and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H16Cl2N4O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-4-8-15(9-5-13)23-19(27)25-17-2-1-3-18(12-17)26-20(28)24-16-10-6-14(22)7-11-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
OKHFNYRQLDAHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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